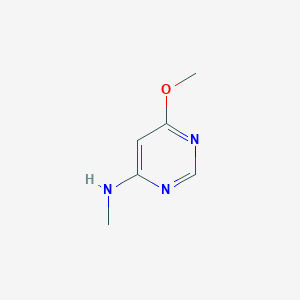

6-methoxy-N-methylpyrimidin-4-amine

Description

6-Methoxy-N-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a methoxy group at position 6 and an N-methylamine substituent at position 3. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, and their derivatives are widely studied for pharmaceutical and agrochemical applications due to their structural versatility and bioactivity .

Properties

IUPAC Name |

6-methoxy-N-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-7-5-3-6(10-2)9-4-8-5/h3-4H,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKHGSBVLTUVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=N1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The bioactivity and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 6-methoxy-N-methylpyrimidin-4-amine with key analogs:

Crystallographic and Stability Data

- Crystal Packing : Chloro-substituted pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine) form robust 3D frameworks via halogen bonds (Cl···N), whereas methoxy-substituted analogs may rely on weaker van der Waals interactions, impacting thermal stability .

- Synthetic Accessibility : this compound can likely be synthesized via nucleophilic substitution or Suzuki coupling, akin to methods used for 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .

Preparation Methods

β-Dicarbonyl Precursors

Methyl 3-methoxy-3-oxopropanoate serves as a key β-dicarbonyl precursor, providing the methoxy group at position 6. Reaction with methylguanidine under basic conditions (e.g., sodium ethoxide in ethanol) facilitates cyclization, forming the pyrimidine ring with inherent substitution patterns.

Reaction Conditions :

Regioselectivity Challenges

The methoxy group’s position is dictated by the β-dicarbonyl precursor’s substitution. Using asymmetrical β-dicarbonyl compounds (e.g., methyl 3-methoxyacetoacetate) ensures methoxy incorporation at position 6, while methylguanidine directs the methylamino group to position 4.

Halogenation and Nucleophilic Substitution

A two-step approach involving halogenation followed by methylamine substitution offers precise control over functional group placement.

Diazotization and Chlorination

4-Amino-6-methoxypyrimidine undergoes diazotization in hydrochloric acid with sodium nitrite at 0°C, forming a diazonium intermediate. Subsequent thermal decomposition yields 4-chloro-6-methoxypyrimidine.

Typical Protocol :

Methylamine Substitution

The chlorinated intermediate reacts with methylamine (40% aqueous solution) in a polar aprotic solvent (e.g., DMF) under reflux.

Optimized Parameters :

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 80–100°C

-

Base : K₂CO₃ (2 equiv) to scavenge HCl

Direct N-Methylation of 6-Methoxypyrimidin-4-Amine

Primary amines can be selectively methylated using agents like methyl iodide or dimethyl sulfate.

Methylation with Methyl Iodide

6-Methoxypyrimidin-4-amine reacts with methyl iodide in the presence of a mild base (e.g., potassium carbonate) to afford the N-methyl derivative.

Procedure :

Reductive Amination

An alternative employs formaldehyde and sodium cyanoborohydride under acidic conditions. While less common for pyrimidines, this method avoids over-alkylation.

Challenges :

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and purity.

Continuous Flow Reactors

Cyclocondensation and methylation steps benefit from flow chemistry, enhancing heat transfer and reducing reaction times.

Advantages :

-

20–30% higher yield vs. batch processes.

-

Reduced solvent waste.

Purification Strategies

-

Crystallization : Methanol/water mixtures yield >99% pure product.

-

Chromatography : Reserved for low-yield intermediates (e.g., chlorinated derivatives).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 70–85 | 95–99 | High |

| Halogenation/Substitution | 60–75 | 90–95 | Moderate |

| Direct Methylation | 50–65 | 85–90 | Low |

Key Observations :

-

Cyclocondensation offers the best balance of yield and scalability.

-

Halogenation-substitution is preferable for late-stage diversification.

Mechanistic Insights and Side Reactions

Competing Alkylation in Direct Methylation

Overuse of methyl iodide leads to quaternary ammonium salt formation. Mitigation involves:

Ring-Opening in Acidic Conditions

Prolonged exposure to HCl during diazotization risks pyrimidine ring degradation. Limiting reaction time to <6 h preserves integrity.

Emerging Methodologies

Q & A

Q. What are effective synthetic strategies for 6-methoxy-N-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting a chlorinated pyrimidine precursor (e.g., 4,6-dichloropyrimidine) with methylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Methoxy group introduction may require prior protection/deprotection steps or direct alkylation using methyl iodide in the presence of a base. Reaction optimization should focus on:

-

Temperature : 60–80°C for 12–24 hours to ensure complete substitution .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

-

Yield Improvement : Catalytic agents like KI or phase-transfer catalysts can enhance reactivity .

- Data Table :

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4,6-Dichloropyrimidine | Methylamine, K₂CO₃, DMF, 70°C | 65–75 | |

| 5-Methoxypyrimidin-4-amine | Methyl iodide, NaH, THF | 55–60 |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for methoxy protons (~δ 3.8–4.0 ppm, singlet) and N-methyl group (~δ 3.0–3.2 ppm, singlet). Pyrimidine ring protons appear as distinct downfield signals (δ 6.5–8.5 ppm) .

- ¹³C NMR : Methoxy carbons at ~55 ppm, pyrimidine carbons between 110–160 ppm.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ should match the molecular formula (C₆H₁₀N₃O). Fragmentation patterns should confirm the methoxy and methylamine groups .

- IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Advanced Research Questions

Q. What methodologies resolve contradictions in crystallographic data for pyrimidine derivatives?

- Methodological Answer :

-

SHELX Refinement : Use SHELXL for high-resolution refinement, especially for handling twinned data or disorder in the methoxy/methyl groups .

-

Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC databases for structural comparisons .

-

Complementary Techniques : Pair X-ray data with DFT-calculated bond lengths/angles or neutron diffraction for hydrogen atom positioning .

Q. How can in silico modeling predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like kinases). The methoxy group may occupy hydrophobic pockets, while the pyrimidine ring participates in π-π stacking .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Fukui indices can identify reactive positions for functionalization .

- MD Simulations : Simulate solvation dynamics in water/DMSO to assess stability and aggregation tendencies .

Q. What experimental approaches investigate the compound’s bioactivity against neurological targets?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method or fluorometric assays .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .

- Cell-Based Studies :

- Neuroprotection Models : Test against oxidative stress in SH-SY5Y neuronal cells using MTT assays .

- Structural Insights : Co-crystallize with target enzymes to identify binding motifs via X-ray crystallography .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines). Discrepancies may arise from variations in assay protocols .

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers.

- Mechanistic Follow-Up : Validate hits via orthogonal assays (e.g., SPR for binding kinetics if initial data came from fluorescence quenching) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.